Iodofiltic acid (123I)

Description

Evolution of Radiolabeled Fatty acids for Metabolic Probing

The scientific pursuit of understanding the heart's energy metabolism has led to the development of various radiolabeled compounds. Free fatty acids are the primary energy source for a well-oxygenated heart muscle. iaea.org This fact spurred interest in creating fatty acid analogs labeled with radioisotopes to visualize myocardial metabolism.

Early efforts in the 1970s saw the synthesis of tracers like ¹¹C-palmitate for Positron Emission Tomography (PET), which allowed for monitoring changes in fatty acid uptake and metabolism. nih.gov For the more widely available Single-Photon Emission Computed Tomography (SPECT) technology, radioiodinated fatty acids were developed. nih.govnih.gov An early example is ¹²³I-iodophenylpentadecanoic acid (IPPA), which demonstrated rapid uptake by the heart. nih.govplos.org However, its fast clearance from the myocardium posed a challenge for the longer acquisition times required by SPECT imaging. plos.orgphysiology.org

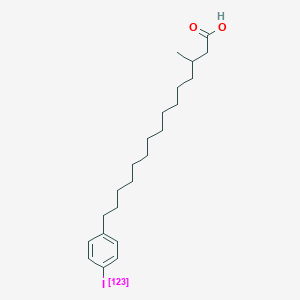

This limitation drove researchers to modify the fatty acid structure to slow down its metabolic breakdown and prolong its retention in the heart muscle. iaea.org A key innovation was the introduction of a methyl group into the fatty acid chain. iaea.org This led to the development of Iodofiltic acid (123I), also known as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP). iaea.org The methyl-branching effectively inhibits metabolic processes, resulting in delayed myocardial clearance and allowing for higher quality SPECT images. iaea.orgscispace.com This "metabolic trapping" became a pivotal concept, enabling more detailed and static assessment of fatty acid uptake. snmjournals.org

Conceptual Framework of Myocardial Fatty Acid Metabolism Imaging in Research

The use of Iodofiltic acid (123I) in research is grounded in the fundamental principles of cardiac energy metabolism. In a healthy, well-perfused heart, fatty acids are the preferred fuel. They are taken up by myocardial cells, converted to acyl-CoA, and transported into the mitochondria for β-oxidation to produce adenosine (B11128) triphosphate (ATP), the cell's energy currency. ecrjournal.comahajournals.org

However, under ischemic conditions—a state of reduced blood flow and oxygen supply—the heart's metabolism shifts. It begins to favor glucose as an energy source because glycolysis requires less oxygen than fatty acid oxidation. nih.gov This metabolic switch results in a decreased uptake and utilization of fatty acids in the ischemic region. nih.gov

Iodofiltic acid (123I) is designed to trace this very process. When introduced into the bloodstream, it is taken up by the heart muscle in proportion to fatty acid utilization. patsnap.com The presence of the methyl group in its structure inhibits its breakdown through β-oxidation, causing it to be "trapped" inside the myocardial cells. physiology.orgahajournals.org Consequently, healthy regions of the heart with normal fatty acid metabolism show high uptake and retention of Iodofiltic acid (123I). physiology.org Conversely, ischemic or damaged areas, which have switched to glucose metabolism, exhibit reduced uptake of the tracer. nih.govahajournals.org This difference in tracer concentration, detectable by SPECT imaging, creates a "metabolic map" of the heart, highlighting areas of compromised metabolism. jacc.org This phenomenon is often referred to as "ischemic memory" because the metabolic abnormality can persist for a period even after blood flow is restored. ecrjournal.comsnmjournals.org

Overview of Research Paradigms Utilizing Iodofiltic Acid (123I)

Research utilizing Iodofiltic acid (123I) has significantly advanced the understanding of various cardiac conditions. Studies have focused on its utility in detecting myocardial ischemia, assessing the severity of heart failure, and differentiating between viable and non-viable heart tissue.

One major area of investigation has been its application in patients presenting with acute chest pain. Research has shown that Iodofiltic acid (123I) SPECT can detect abnormalities in fatty acid metabolism resulting from myocardial ischemia, even hours after the symptoms have subsided. jacc.orgnih.gov A multicenter trial demonstrated that adding Iodofiltic acid (123I) imaging to standard initial diagnostic methods significantly improved the sensitivity for detecting acute coronary syndromes (ACS). jacc.orgnih.gov

| Diagnostic Method | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |

|---|---|---|---|---|

| Initial Diagnosis Alone | 43% | 61% | 41% | 62% |

| Iodofiltic Acid (123I) + Initial Diagnosis | 81% | 62% | 58% | 83% |

Data from a multicenter trial involving 448 patients. jacc.orgnih.gov

Further research has explored its role in heart failure. Studies have shown that in patients with dilated cardiomyopathy, there is reduced uptake and increased clearance of Iodofiltic acid (123I), and the extent of these metabolic abnormalities correlates with the severity of the heart failure. nih.govahajournals.org In patients with aortic valve disease, Iodofiltic acid (123I) scintigraphy has been used to assess the impairment of myocardial fatty acid metabolism, with the degree of abnormality reflecting the severity of the disease. nih.gov

| Group | Myocardial Washout Rate (%) |

|---|---|

| Aortic Stenosis | 42.8 ± 9.1 |

| Aortic Regurgitation | 35.7 ± 6.5 |

| Healthy Volunteers | 19.6 ± 9.1 |

Data from a study comparing patients with aortic valve disease to healthy volunteers. nih.gov

The concept of "perfusion-metabolism mismatch," where there is a discrepancy between blood flow (perfusion) and fatty acid metabolism, is another key research paradigm. iaea.org In many cases of heart disease, areas with normal blood flow at rest may still show reduced Iodofiltic acid (123I) uptake, indicating underlying metabolic dysfunction that could signify a higher risk of future cardiac events. ecrjournal.comiaea.org This has been observed in patients with vasospastic angina and those who have recently experienced an ischemic event. core.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCIWINHUDIWAV-NSYCNWAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924591 | |

| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123748-56-1 | |

| Record name | 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123748-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodofiltic acid I 123 [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodofiltic acid I-123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOFILTIC ACID I-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemical Synthesis and Quality Control in Research

Synthetic Pathways for Iodofiltic Acid (123I)

The synthesis of Iodofiltic acid (123I), also known as 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP), involves the introduction of the radioactive iodine-123 isotope into a precursor molecule. acs.orgtums.ac.ir This process is achieved through various radioiodination techniques tailored for aromatic compounds.

Radioiodination Techniques for Aromatic Compounds

The incorporation of iodine-123 into aromatic rings is a cornerstone of synthesizing many radiopharmaceuticals, including Iodofiltic acid (123I). Key techniques include:

Electrophilic Aromatic Substitution: This is a widely used method where an electrophilic iodine species is generated from sodium iodide ([¹²³I]NaI) using an oxidizing agent. acs.orgmdpi.com Common oxidizing agents include Chloramine-T, peracetic acid, and N-halosuccinimides. acs.orgmdpi.comnih.gov The choice of oxidant is crucial to avoid unwanted side reactions and ensure high radiochemical yield. nih.gov For instance, while Chloramine-T can sometimes lead to chlorination by-products, milder oxidants like peracetic acid can offer high yields with excellent purity. nih.gov

Nucleophilic Substitution: This approach involves the displacement of a leaving group on the aromatic ring by the nucleophilic radioiodide. mdpi.comnih.gov Halogen exchange reactions, where a non-radioactive halogen (like bromine or chlorine) is replaced by iodine-123, are a common example. mdpi.comnih.gov These reactions can be catalyzed by copper salts to improve yields. nih.govrsc.org Another nucleophilic method is radioiodo-dediazonization, which involves the substitution of a diazonium group. mdpi.com

Iododemetallation: This technique utilizes organometallic precursors, such as those containing tin (stannyl), boron, or silicon. mdpi.comnih.gov The radioiodine displaces the metallic group. Electrophilic iododestannylation, for example, has been successfully used in the synthesis of other ¹²³I-labeled compounds. nih.gov Copper-mediated nucleophilic iodination of (hetero)aryl boronic esters and acids has also proven to be a versatile method. rsc.org

Precursor Chemistry and Derivatization for Iodine-123 Incorporation

The synthesis of Iodofiltic acid (123I) typically starts with a non-radioactive precursor molecule that is designed for efficient radioiodination. One common strategy is isotopic exchange, where a stable iodine atom (¹²⁷I) in the BMIPP molecule is exchanged for a radioactive iodine-123 atom. scitepress.org This reaction is often facilitated by the use of copper(II) salts as a catalyst. scitepress.org

Alternatively, a precursor without iodine can be synthesized and subsequently radioiodinated. For example, a stannylated precursor of a similar compound, MIBG, is used for high-specific-activity electrophilic radioiodination. scitepress.org This approach avoids the issue of competing non-radioactive iodine during the labeling process.

Isotopic Production and Radionuclide Purity Considerations

The quality of Iodofiltic acid (123I) is intrinsically linked to the purity of the iodine-123 radionuclide used in its synthesis.

Cyclotron-Based Production of Iodine-123

Iodine-123 is produced in a cyclotron, a type of particle accelerator. nih.gov The most common production method involves bombarding an enriched xenon-124 (¹²⁴Xe) gas target with high-energy protons. nih.govwikipedia.org This induces a nuclear reaction, primarily the (p,2n) reaction, which produces xenon-123 (B1222699) (¹²³Xe). nasa.gov The ¹²³Xe then decays to iodine-123. nasa.gov This indirect production method is preferred because it yields high-purity iodine-123, as the gaseous xenon precursor can be easily separated from any potential radioiodine contaminants. nasa.gov

Another production route involves the proton bombardment of tellurium-124 (¹²⁴Te) targets. nih.govsnmjournals.org While this method can offer higher yields, it may also produce undesirable radioiodine impurities, such as iodine-124. nih.govsnmjournals.org

| Production Reaction | Target Material | Advantages | Disadvantages |

| ¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I | Enriched Xenon-124 Gas | High radionuclidic purity. nih.govnasa.gov | Lower yield compared to tellurium targets, expensive target material. nih.gov |

| ¹²⁴Te(p,2n)¹²³I | Enriched Tellurium-124 | Higher yield, solid target is easier to handle. nih.gov | Potential for radioiodine impurities (e.g., ¹²⁴I). nih.govsnmjournals.org |

| ¹²³Te(p,n)¹²³I | Enriched Tellurium-123 | Used at some facilities. wikipedia.org | Requires highly enriched target material. |

Methodologies for Radionuclidic and Radiochemical Purity Assessment

Ensuring the purity of the final Iodofiltic acid (123I) product is paramount and involves assessing both radionuclidic and radiochemical purity. iaea.org

Radionuclidic Purity refers to the proportion of the total radioactivity that is present as the desired radionuclide, iodine-123. nih.gov The presence of other radioisotopes can lead to inaccurate diagnostic information and increased radiation dose to the patient. snmjournals.org Gamma-ray spectroscopy using a hyperpure germanium (HPGe) detector is the standard method for identifying and quantifying radionuclidic impurities. iaea.orgiaea.org Studies have identified potential impurities in cyclotron-produced iodine-123, including tellurium-121, technetium-96, and cobalt-57. iaea.org

Radiochemical Purity is the fraction of the total radioactivity in the desired chemical form, which for this compound is Iodofiltic acid (123I). mdpi.com Impurities can include free radioiodide ([¹²³I]I⁻) or other labeled by-products. mdpi.com Common analytical techniques for assessing radiochemical purity include:

Thin-Layer Chromatography (TLC): A rapid and simple method to separate the labeled compound from impurities. nih.goviaea.org For example, in the quality control of ¹²³I-MIBG, a similar radiopharmaceutical, paper chromatography with a specific solvent system is used to separate the product from free iodide. iaea.org

High-Performance Liquid Chromatography (HPLC): A more sophisticated and quantitative technique that provides high-resolution separation of the desired compound from any impurities. nih.goviaea.org HPLC is crucial for accurate measurement of radiochemical purity and can also be used for purification of the final product. nih.gov

Advanced Radiochemical Characterization Techniques

Beyond standard purity assessments, advanced techniques are employed in research to fully characterize the radiolabeled compound. These can include:

Radio-HPLC: This technique couples a high-performance liquid chromatograph with a radiation detector, allowing for the simultaneous chemical and radiological analysis of the sample. mdpi.com It is invaluable for optimizing radiolabeling conditions and for the validation of radiochemical purity methods. mdpi.com

Spectroscopic Techniques: In the development of new radiolabeled compounds, the non-radioactive ("cold") analogue is often synthesized and characterized using standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its chemical structure before proceeding with the radiolabeling. nih.govresearchgate.net

Molecular and Cellular Bio Interaction Mechanisms

Elucidating Cellular Transport Dynamics

The entry of Iodofiltic acid (123I) into cells, particularly cardiomyocytes, is a critical first step for its function as a metabolic imaging agent. This process is governed by a combination of protein-mediated transport and passive movement across the cell membrane.

Investigations into Fatty Acid Transporter-Mediated Uptake (e.g., CD36, FATP)

Research has firmly established that the uptake of Iodofiltic acid (123I) into myocardial cells is predominantly facilitated by specific fatty acid transporter proteins located on the cell surface. nih.govresearchgate.net The most critical of these is the CD36 transporter, also known as fatty acid translocase. nih.govnih.gov

Studies involving patients with a genetic deficiency of the CD36 transporter have provided definitive evidence for its role. These individuals exhibit a complete or near-complete lack of Iodofiltic acid (123I) accumulation in the heart muscle. nih.govnih.gov This accumulation defect strongly indicates that CD36 is the primary mediator for the transport of this fatty acid analog into human myocardial cells. nih.govnih.gov In these CD36-deficient subjects, the heart-to-mediastinum ratio of the tracer is significantly lower than in healthy individuals, and the tracer shows retarded elimination from the general circulation. nih.gov

While CD36 is paramount in the heart, other fatty acid transport proteins (FATPs) are known to facilitate fatty acid uptake in various tissues. researchgate.netmedsci.org The transport of long-chain fatty acids is generally a concerted effort by proteins like CD36 and different FATP isoforms. researchgate.net Interestingly, patients with CD36 deficiency show normal liver accumulation of Iodofiltic acid (123I), suggesting that other transporters, likely FATPs, compensate for its absence in hepatic tissue, highlighting a tissue-specific transport mechanism. berkeley.edu

| Transporter | Role in Iodofiltic acid (123I) Uptake | Key Research Findings |

|---|---|---|

| CD36 | Primary transporter in myocardial cells. | Complete lack of myocardial uptake observed in CD36-deficient patients, confirming its essential role. nih.govnih.gov |

| FATP (Fatty Acid Transport Proteins) | General role in cellular fatty acid uptake; likely involved in hepatic uptake of Iodofiltic acid (123I). | Contributes to overall fatty acid transport machinery; its role is more prominent in tissues like the liver where CD36 is less critical. researchgate.netberkeley.edu |

Passive Diffusion and Membrane Partitioning Studies

While protein-mediated transport is the dominant pathway, the movement of fatty acids across the cell membrane can also occur via passive diffusion. researchgate.netnih.gov This process does not require energy and is driven by the concentration gradient of the molecule across the membrane. nih.gov It involves the partitioning of the fatty acid from the aqueous environment into the lipid bilayer, diffusion across the bilayer, and subsequent release into the cytoplasm. nih.gov

For long-chain fatty acids and their analogs like Iodofiltic acid (123I), this process is generally considered slower and less efficient than active transport, especially at low concentrations. berkeley.edunih.gov The molecular characteristics, such as size and polarity, govern the rate of passive diffusion. nih.gov Although direct studies on the passive diffusion of Iodofiltic acid (123I) are limited, the general principles of membrane transport suggest it likely contributes to a minor fraction of its total cellular uptake, with the vast majority being handled by the highly efficient transporter proteins. researchgate.netnih.gov

Intracellular Metabolic Fate and Retention Mechanisms

Once inside the cell, Iodofiltic acid (123I) is subject to specific metabolic pathways that determine its retention time, a key feature for its use in medical imaging. Its unique chemical structure is central to its intracellular behavior.

Biochemical Resistance to Beta-Oxidation Through Structural Modification

The defining structural feature of Iodofiltic acid (123I) is a methyl group strategically placed at the beta-carbon position of the pentadecanoic acid chain. nih.govpharmacylibrary.comresearchgate.net This modification renders the molecule resistant to mitochondrial beta-oxidation, the primary pathway for energy extraction from fatty acids. pharmacylibrary.comresearchgate.netsnmjournals.org

Beta-oxidation proceeds by sequentially cleaving two-carbon units from the fatty acid chain. A critical step in this process is the oxidation of the beta-carbon to form a ketoacyl-CoA intermediate. snmjournals.org The presence of the beta-methyl group sterically hinders the enzymatic machinery, effectively blocking this step and halting the metabolic breakdown of the molecule. snmjournals.org This engineered resistance to catabolism is the primary reason for the compound's prolonged retention within the cardiomyocyte, which is essential for acquiring clear diagnostic images. pharmacylibrary.comnih.gov While it largely resists beta-oxidation, some studies in animal models suggest it may be slowly metabolized through alternative pathways like alpha-oxidation. nih.gov

Compartmentalization Within Intracellular Lipid Pools (e.g., Triglycerides)

Upon entering the cardiomyocyte and before any potential metabolic breakdown, Iodofiltic acid (123I) is first activated. This involves an ATP-dependent reaction where it is converted to its coenzyme A (CoA) ester, BMIPP-CoA. snmjournals.orgnih.govcore.ac.uk This activation step is a prerequisite for further metabolism and is an indirect indicator of cellular ATP levels. snmjournals.orgcore.ac.uk

Following its conversion to BMIPP-CoA, the molecule is rapidly incorporated and stored within the cell's neutral lipid pools, primarily as triglycerides. nih.gov This esterification process effectively traps the fatty acid analog within the cytoplasm, sequestering it away from metabolic enzymes and preventing its efflux from the cell. This compartmentalization into triglycerides is a major mechanism contributing to its high retention and accumulation in metabolically active tissue. nih.gov

| Metabolic Step | Description | Significance |

|---|---|---|

| Activation | Conversion to Iodofiltic acid-CoA via an ATP-dependent process. | Traps the molecule inside the cell and prepares it for storage. snmjournals.orgnih.gov |

| Resistance to β-Oxidation | The β-methyl group blocks the normal mitochondrial fatty acid breakdown pathway. | Leads to prolonged intracellular retention of the tracer. pharmacylibrary.comsnmjournals.org |

| Esterification | Incorporation into the triglyceride lipid pool. | Serves as the primary storage and retention mechanism within the cytoplasm. nih.gov |

Interplay with Myocardial Substrate Utilization Shifts

The uptake and retention of Iodofiltic acid (123I) are highly sensitive to the energy substrate preferences of the myocardium. A healthy heart under aerobic conditions predominantly uses fatty acids for its energy needs, as this is the most efficient process, though it requires a large amount of oxygen. tums.ac.irnih.gov

In pathological states such as myocardial ischemia, the reduced oxygen supply forces a critical metabolic shift. pharmacylibrary.com The heart switches from aerobic fatty acid oxidation to anaerobic glycolysis, utilizing glucose as its primary fuel source because this pathway requires less oxygen. pharmacylibrary.comtums.ac.irnih.gov This metabolic adaptation results in a significantly decreased uptake of fatty acids from the blood.

Consequently, in an ischemic region of the heart, the uptake of Iodofiltic acid (123I) is visibly reduced compared to healthy, well-oxygenated tissue. pharmacylibrary.comtums.ac.ir This phenomenon, where metabolic changes persist even after blood flow is restored, is termed "ischemic memory" or "metabolic stunning". nih.govtums.ac.ir The reduced accumulation of Iodofiltic acid (123I) provides a direct image of this metabolic derangement, allowing for the identification of ischemic but still viable myocardium. nih.govnih.gov Studies in canine models using etomoxir (B15894) to induce ischemia-like conditions confirmed that while initial extraction might be unchanged, the back diffusion of the tracer increases and its further metabolism is significantly reduced, reflecting this substrate shift. nih.gov

Mechanisms of Ischemic Memory Manifestation at the Cellular Level

The phenomenon of "ischemic memory" describes a state where metabolic abnormalities in myocardial cells persist even after blood flow has been restored following an ischemic event. nih.gov This cellular "memory" allows for the detection of a recent ischemic insult long after the acute episode has resolved. tums.ac.irnih.gov Iodofiltic acid (¹²³I), a radiolabeled fatty acid analog also known as ¹²³I-BMIPP, is a key tracer for visualizing this phenomenon. tums.ac.irresearchgate.net Its uptake and retention characteristics are directly linked to the underlying metabolic and cellular dysfunctions that define ischemic memory.

Persistent Metabolic Dysregulation Post-Ischemic Insult

Under normal, oxygen-rich conditions, cardiomyocytes derive most of their energy (60-90%) from the mitochondrial β-oxidation of fatty acids. tums.ac.irphysiology.org During an ischemic episode, the lack of oxygen severely hampers this process, forcing a metabolic shift towards anaerobic glycolysis for ATP production. tums.ac.irahajournals.org This adaptive response is known as "metabolic stunning". nih.govtums.ac.ir

A crucial aspect of ischemic memory is that this metabolic shift does not immediately reverse upon reperfusion. nih.gov Even when oxygen supply returns to normal, the machinery for fatty acid oxidation remains suppressed for a prolonged period, which can range from hours to days. nih.govsnmjournals.orgdroracle.ai Consequently, the myocardium continues to preferentially utilize glucose over fatty acids. nih.govjst.go.jp

Iodofiltic acid (¹²³I) is a branched-chain fatty acid analog designed to exploit this metabolic state. It is taken up by cardiomyocytes through fatty acid transporters but is not readily metabolized via β-oxidation due to its molecular structure. tums.ac.irnih.gov This leads to its entrapment within the cell. In a healthy, fatty acid-metabolizing myocyte, uptake is high. However, in a post-ischemic, "stunned" myocyte where fatty acid utilization is downregulated, the uptake of Iodofiltic acid (¹²³I) is significantly reduced. jst.go.jp This creates a "defect" or an area of reduced tracer accumulation on imaging scans, which serves as the footprint of the prior ischemic event. nih.govnih.gov

The table below summarizes the key metabolic shifts in cardiomyocytes following an ischemic insult, which forms the basis for the ischemic memory phenomenon.

Table 1: Metabolic Changes in Cardiomyocytes Post-Ischemia

| Metabolic Parameter | Normal Myocardium | Post-Ischemic (Stunned) Myocardium | Implication for Iodofiltic acid (¹²³I) |

|---|---|---|---|

| Primary Energy Source | Fatty Acid Oxidation | Glucose Metabolism (Glycolysis) | Reduced demand for fatty acids and their analogs. |

| Fatty Acid Uptake | High | Significantly Reduced | Decreased uptake of Iodofiltic acid (¹²³I). |

| Glucose Uptake | Moderate | Increased or Preserved | Maintained uptake of glucose-based tracers (e.g., ¹⁸F-FDG). |

| Oxygen Requirement | High | Low (Anaerobic) | The shift is an adaptation to low-oxygen conditions. |

| Metabolic State | Efficient Aerobic Metabolism | Inefficient Anaerobic Metabolism | Persistent dysfunction despite restored blood flow. |

Time-Dependent Cellular Responses to Ischemia-Reperfusion Affecting Tracer Uptake

The manifestation of ischemic memory is a dynamic process, with cellular responses evolving over time following the initial ischemia-reperfusion event. The uptake of Iodofiltic acid (¹²³I) is influenced by these time-dependent changes in cellular protein function and localization.

Long-chain fatty acids enter cardiomyocytes via several mechanisms, including passive diffusion and, more importantly, protein-mediated transport by fatty acid transporters such as CD36 and Fatty Acid Transport Proteins (FATPs). researchgate.netimrpress.com Following an ischemia-reperfusion injury, the expression and location of these transporters can be altered. For instance, studies suggest that sarcolemmal FAT/CD36 levels remain low in the post-ischemic period, contributing to the reduced uptake of fatty acids from the blood. oup.com

The intracellular handling of the tracer also plays a role. Once inside the cell, Iodofiltic acid (¹²³I) is activated to its acyl-CoA derivative. physiology.org In healthy tissue, it is then primarily esterified and stored as triglycerides. tums.ac.ir In the post-ischemic state, the entire pathway, from transport across the cell membrane to intracellular esterification, can be impaired. The dysfunction is not instantaneous but evolves, with studies showing that the "memory" effect can be detected up to 30 hours or even longer after the initial event. nih.govsnmjournals.org This prolonged window is a key feature of its clinical utility. snmjournals.org

The table below outlines the time-dependent cellular events that impact the uptake of Iodofiltic acid (¹²³I) following ischemia and reperfusion.

Table 2: Time-Dependent Cellular Responses Affecting Tracer Uptake

| Cellular Component/Process | Immediate Response (Minutes to Hours) | Delayed Response (Hours to Days) | Impact on Iodofiltic acid (¹²³I) Uptake |

|---|---|---|---|

| Fatty Acid Transporters (e.g., CD36) | Potential internalization from cell membrane. | Persistently low or altered localization on the cell surface. oup.com | Sustained reduction in the ability to transport the tracer into the cell. |

| Fatty Acid Metabolism (β-oxidation) | Abruptly halted due to lack of oxygen. | Remains suppressed despite oxygen restoration ("metabolic stunning"). nih.govoup.com | The fundamental reason for reduced tracer demand. |

| Intracellular Triglyceride Synthesis | Reduced due to decreased fatty acid availability. | Activity remains low, limiting the primary mechanism for tracer retention. | Decreased trapping of the tracer within the cardiomyocyte. |

Preclinical Research Methodologies and Experimental Models

In Vitro Research Models for Mechanistic Elucidation

In vitro models provide a controlled environment to investigate the fundamental cellular and biochemical processes governing the behavior of Iodofiltic acid (¹²³I) within the myocardium. These reductionist approaches allow for the detailed examination of metabolic pathways and cellular transport mechanisms, free from the systemic complexities of a whole organism.

Isolated Cell and Tissue Culture Studies

Studies utilizing isolated cardiomyocytes and cardiac tissue cultures have been fundamental in understanding the initial steps of Iodofiltic acid (¹²³I) uptake and its intracellular fate. These models allow researchers to manipulate the cellular environment, such as substrate availability and oxygen levels, to mimic both normal and pathological conditions. For instance, research has shown that in the setting of myocardial ischemia, there is a shift in substrate utilization from fatty acids to glucose. tums.ac.ir This metabolic switch directly impacts the uptake and retention of Iodofiltic acid (¹²³I), a phenomenon that can be precisely studied in cell culture systems.

Perfusion Models for Myocardial Metabolism Studies (e.g., Langendorff Preparations)

The Langendorff isolated heart perfusion model has been a cornerstone in the preclinical evaluation of Iodofiltic acid (¹²³I). nih.govadinstruments.comtermedia.pl This ex vivo technique involves retrogradely perfusing an isolated heart with a nutrient-rich solution, allowing for the maintenance of cardiac function in a controlled setting. nih.govadinstruments.comtermedia.pl This model has been extensively used to study the kinetics of Iodofiltic acid (¹²³I) under various conditions, such as normal perfusion, ischemia, and reperfusion.

One key finding from Langendorff studies is the discordance observed between myocardial perfusion and Iodofiltic acid (¹²³I) uptake, particularly after an ischemic event. nih.govnih.gov For example, in an isolated rat heart model, researchers found that Iodofiltic acid (¹²³I) uptake was accelerated immediately after a period of no-flow ischemia, even when perfusion was reduced. nih.gov This "ischemic memory" phenomenon, where metabolic abnormalities persist after blood flow is restored, is a critical diagnostic feature of Iodofiltic acid (¹²³I) imaging. tums.ac.irsnmjournals.orgsnmjournals.org

Assays for Metabolic Pathway Analysis (e.g., HPLC, TLC for Metabolites)

To understand the metabolic fate of Iodofiltic acid (¹²³I) within the myocardium, researchers employ sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.govnih.govlargeanimalreview.com These methods allow for the separation and quantification of Iodofiltic acid (¹²³I) and its various metabolites from heart tissue and coronary effluent.

Studies using these assays have revealed that Iodofiltic acid (¹²³I) undergoes a complex series of metabolic transformations within the myocardial cell. nih.govnih.gov Research in perfused rat hearts has shown that the metabolism of Iodofiltic acid (¹²³I) is influenced by the availability of other energy substrates like oleate (B1233923), glucose, and acetate. nih.gov For instance, the presence of oleate was found to stimulate both alpha and beta-oxidation of Iodofiltic acid (¹²³I), while glucose with insulin (B600854) inhibited these pathways. nih.gov Furthermore, analysis of metabolites in a canine model of ischemia demonstrated increased back-diffusion of non-metabolized Iodofiltic acid (¹²³I) from the ischemic myocardium, providing a potential explanation for the perfusion-metabolism mismatch observed in SPECT images. nih.gov

In Vivo Animal Models for Pathophysiological Research

In vivo animal models are indispensable for studying the behavior of Iodofiltic acid (¹²³I) in a physiological context that more closely resembles human cardiovascular disease. nih.govresearchgate.net These models allow for the investigation of the radiotracer's biodistribution, pharmacokinetics, and diagnostic efficacy in the presence of complex systemic interactions.

Small Animal Models of Myocardial Ischemia and Infarction (e.g., Rodents)

Rodent models, particularly rats and mice, are widely used in cardiovascular research due to their cost-effectiveness, short reproductive cycles, and the availability of genetically modified strains. nih.gov These models have been instrumental in studying the effects of myocardial ischemia and infarction on Iodofiltic acid (¹²³I) uptake and metabolism. nih.govahajournals.org

In a rat model of acute ischemia and reperfusion, studies have shown dynamic changes in Iodofiltic acid (¹²³I) uptake over time. ahajournals.org For instance, compared to a perfusion tracer, Iodofiltic acid (¹²³I) uptake was higher in the acute phase post-ischemia but lower in the subacute phase. ahajournals.org These findings in rodent models have been crucial for understanding the temporal window for "ischemic memory" imaging. tums.ac.ir

Large Animal Models in Cardiovascular Research (e.g., Canines, Swine)

Large animal models, such as canines and swine, offer a closer anatomical and physiological resemblance to the human heart, making them valuable for translational research. nih.govresearchgate.net These models have been used to validate findings from smaller animal studies and to assess the diagnostic accuracy of Iodofiltic acid (¹²³I) in a more clinically relevant setting.

In a canine model of myocardial infarction, researchers compared the uptake of Iodofiltic acid (¹²³I) with myocardial perfusion. jst.go.jp The study found that in reperfused myocardium, Iodofiltic acid (¹²³I) uptake was higher than perfusion, which was attributed to the tracer's resistance to beta-oxidation and its retention in triglyceride pools. jst.go.jp Another study in open-chest dogs with induced ischemia investigated the metabolites of Iodofiltic acid (¹²³I) using HPLC and TLC, revealing that ischemia leads to a significant increase in the back-diffusion of the non-metabolized tracer. nih.gov

Preclinical Imaging Modalities for Molecular and Metabolic Assessment

Small-animal Single-Photon Emission Computed Tomography (SPECT) is a cornerstone imaging modality in preclinical research utilizing Iodofiltic acid (¹²³I). wikipedia.org This technique allows for the non-invasive, three-dimensional visualization and quantification of the tracer's biodistribution in small laboratory animals like mice and rats. wikipedia.org The use of ¹²³I is advantageous due to its suitable gamma photon energy (159 keV) and a half-life of 13.2 hours, which allows for imaging at later time points and centralized radiotracer distribution. snmjournals.orgnih.gov

In preclinical cardiovascular research, ¹²³I-BMIPP SPECT is extensively used to assess myocardial fatty acid metabolism. nih.govsnmjournals.org In animal models of myocardial infarction, SPECT imaging with ¹²³I-BMIPP can identify areas of ischemia and viable myocardium. nih.govtums.ac.ir A key finding from these studies is the phenomenon of "ischemic memory," where metabolic abnormalities detected by ¹²³I-BMIPP persist even after blood flow has been restored, providing a longer window for detecting ischemic events. nih.govtums.ac.ir For example, studies in rat models of ischemia-reperfusion have shown discordant uptake between ¹²³I-BMIPP and perfusion tracers like Thallium-201, highlighting the different physiological processes each tracer represents. nih.gov

In the field of neurology, SPECT with ¹²³I-labeled tracers, such as ¹²³I-FP-CIT (Ioflupane), is used to study the integrity of the dopamine (B1211576) transporter system in animal models of Parkinson's disease. researchgate.netnih.gov High-resolution small-animal SPECT systems can visualize tracer uptake in specific brain structures like the striatum. researchgate.netnih.gov Research in non-human primate models has demonstrated that ¹²³I-FP-CIT SPECT can quantify the loss of dopamine transporter activity following neurotoxin-induced lesions, which correlates with behavioral deficits. researchgate.net

Recent research has also explored the use of ¹²³I-BMIPP SPECT for imaging bacterial infections. Studies in mouse models of Pseudomonas aeruginosa infection have shown that ¹²³I-BMIPP accumulates at the site of infection, allowing for non-invasive detection and quantification via SPECT imaging. mdpi.com

To enhance the diagnostic value of SPECT imaging, it is often integrated with anatomical imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) in a hybrid setup. This integration allows for the precise localization of the functional information provided by ¹²³I-BMIPP SPECT within a detailed anatomical context.

SPECT/CT is the most common hybrid modality in preclinical research. The CT component provides a high-resolution 3D map of the animal's anatomy, which is co-registered with the SPECT data. This allows researchers to accurately assign the tracer uptake to specific organs or tissues. For example, in cardiac imaging, SPECT/CT helps to delineate the myocardial walls and precisely locate metabolic defects. snmjournals.org In neurological studies, SPECT/CT enables the accurate localization of tracer uptake within specific brain nuclei, such as the caudate and putamen. researchgate.netdartmouth.edu This is crucial for distinguishing between different neurodegenerative disorders in animal models. researchgate.net The anatomical information from CT also aids in correcting for photon attenuation, which can improve the accuracy of SPECT quantification.

SPECT/MRI is a more advanced hybrid imaging technique that offers superior soft-tissue contrast compared to CT. This is particularly advantageous in neurological and certain oncological applications. In preclinical neuroimaging, SPECT/MRI can provide exquisite anatomical detail of the brain, allowing for very precise co-registration of ¹²³I-labeled tracer uptake with specific brain structures. researchgate.net For instance, superimposing ¹²³I-FP-CIT SPECT images onto high-resolution T1-weighted MRI scans in marmoset monkeys has been shown to clearly delineate tracer uptake in the striatum. researchgate.net This level of precision is invaluable for studying the subtle changes in dopaminergic function in models of Parkinson's disease. While less common than SPECT/CT due to technical complexities and cost, SPECT/MRI holds significant promise for preclinical research where detailed soft-tissue anatomy is paramount.

Quantitative analysis of SPECT images is essential for obtaining objective and reproducible data from preclinical studies with Iodofiltic acid (¹²³I). Various techniques are employed to transform the raw imaging data into meaningful numerical values that reflect the underlying biological processes.

A fundamental step in quantitative analysis is the definition of regions of interest (ROIs) or volumes of interest (VOIs) on the reconstructed images. These ROIs are drawn around specific organs or tissues to measure the mean or maximum radioactivity concentration within that area. In cardiac ¹²³I-BMIPP studies, ROIs are placed over the different myocardial walls to calculate uptake values. In neurological studies with ¹²³I-FP-CIT, ROIs are defined for the striatum (caudate and putamen) and a reference region with non-specific binding, such as the occipital cortex. nih.govnih.gov

From these ROI measurements, several quantitative metrics can be derived. A common metric is the striatal binding ratio (SBR), which is used in dopamine transporter imaging. nih.govnih.gov The SBR is typically calculated as the ratio of specific to non-specific binding: [(activity in striatum) / (activity in reference region)] - 1. nih.gov This ratio provides a semi-quantitative index of dopamine transporter density and is used to assess the progression of dopaminergic neurodegeneration in animal models. nih.gov

Kinetic modeling can also be applied to dynamic SPECT data, where a series of images are acquired over time. This allows for the estimation of parameters related to tracer uptake, clearance, and metabolism. For example, in myocardial imaging with fatty acid analogs, the clearance rate (t1/2) of the tracer from the myocardium can be calculated from time-activity curves, providing insights into regional myocardial metabolism. nih.gov

To ensure accuracy, it is crucial to optimize imaging and reconstruction parameters. Factors such as the number of projections, acquisition time per projection, and the choice of reconstruction algorithm (e.g., ordered subsets expectation maximization) can significantly impact image quality and quantitative accuracy. nih.gov Furthermore, corrections for physical factors like photon attenuation and scatter are often applied to improve the reliability of the quantitative results.

Q & A

Q. What are the established synthesis protocols for Iodofiltic acid (123I), and how is radiochemical purity validated?

Iodofiltic acid (123I) is synthesized via iododestannylation or isotopic exchange methods. For example, the trimethylstannyl precursor undergoes iodination using sodium [123I]iodide under oxidizing conditions (e.g., peracetic acid) . Purification typically involves ion-retardation resin chromatography or reverse-phase HPLC, with radiochemical purity assessed via UV and radioactivity detection . Yield optimization requires precise control of reaction time, temperature, and precursor stoichiometry, as decay-corrected yields range from 33% to 43% depending on stereochemistry .

Q. What in vitro models are recommended for evaluating the cellular uptake kinetics of Iodofiltic acid (123I)?

Breast cancer cell lines (e.g., SK-BR-3 and MCF-7) are commonly used, with adherence protocols requiring 24-hour incubation in 24-well plates prior to radiotracer administration . Uptake is quantified via gamma counting of cell pellets at timed intervals (15–120 minutes), with data normalized as a percentage of injected dose (%ID). Key parameters include cell density (1 × 10^5 cells/well), wash steps with cold PBS, and correction for nonspecific binding .

Q. How is dosimetric analysis performed for 123I-labeled compounds in preclinical models?

Monte Carlo simulations (e.g., MCNPX 2.6.0) with ICRP 107 decay data are used to calculate absorbed doses. Thyroid follicle models for humans, rats, and mice compare S values (absorbed dose per decay) between isotopes (123I, 125I, 131I). For 123I, the short half-life (13 h) necessitates corrections for biokinetic data to account for decay during uptake phases .

Advanced Research Questions

Q. How can radiochemical yields of Iodofiltic acid (123I) be optimized despite variability in stereochemical outcomes?

Variability in yields (e.g., 41.9 ± 18.3% for syn-[123I]IVACBC16) arises from competing reaction pathways during iododestannylation . Optimization strategies include:

- Precursor design : Use of tert-butyl esters to stabilize intermediates during deprotection .

- Reaction conditions : Adjusting pH and oxidizing agents (e.g., peracetic acid vs. chloramine-T) to favor specific iodination pathways .

- Purification : Dual-column HPLC with ammonium acetate/methanol gradients to resolve stereoisomers .

Q. What experimental approaches address metabolic instability of 123I-labeled tracers in vivo?

Rapid metabolic inactivation, as seen with [123I]IMTO, can be mitigated by structural modifications:

- Functional group substitution : Replacing methyl esters with carboxylic amides ([123I]IMAZA) enhances metabolic stability and prolongs target binding .

- Prodrug strategies : Acid-labile protecting groups (e.g., n-butyl) reduce premature degradation, though deprotection steps require careful pH control to avoid side products .

Q. How can discrepancies in tumor-to-background ratios across imaging studies be resolved?

Contradictory uptake data (e.g., higher HER-2/neu specificity in SK-BR-3 vs. MCF-7 ) may stem from:

- Tracer specificity : Validate target expression via immunohistochemistry or flow cytometry prior to imaging.

- Quantitative normalization : Use standardized uptake values (SUVmax/SUVmean) with SPECT/CT co-registration to correct for partial volume effects .

- Pharmacokinetic modeling : Compartmental analysis to distinguish specific binding from blood pool retention .

Methodological Challenges

Q. What techniques improve the stability of 123I-labeled compounds during storage and administration?

- Formulation additives : Ethanol (5% v/v) and L-ascorbic acid (0.2 mM) in saline maintain radiochemical purity >95% by preventing radiolysis .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) extends shelf life but requires reconstitution stability testing .

Q. How are conflicting biodistribution profiles between preclinical species reconciled for clinical translation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.